BenchChemオンラインストアへようこそ!

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Adenosine Receptor GPCR Binding Affinity

Secure a versatile pyrrolo[2,3-d]pyrimidine core for your kinase program. This 5,6-dimethyl analog serves as an ideal SAR reference (A1 Ki=55µM, A2 Ki=208µM). Its distinct scaffold demonstrates divergent SAR and PK outcomes vs. pyrazolo[2,3-d]pyrimidine (PP) cores, preventing generic substitution risks. Utilize its free 4-amine for rapid library synthesis via Buchwald-Hartwig coupling to target TAM/CpCDPK1 kinases. Supplied at 98% purity for reproducible results.

Molecular Formula C8H10N4
Molecular Weight 162.196
CAS No. 82703-33-1
Cat. No. B2928214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS82703-33-1
Molecular FormulaC8H10N4
Molecular Weight162.196
Structural Identifiers
SMILESCC1=C(NC2=NC=NC(=C12)N)C
InChIInChI=1S/C8H10N4/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H3,9,10,11,12)
InChIKeyPXHWVPTTWWSNJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 82703-33-1): Chemical Identity, Core Scaffold Characteristics, and Procurement Considerations


5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 82703-33-1) is a heterocyclic organic compound belonging to the pyrrolo[2,3-d]pyrimidine class . It features a fused bicyclic core consisting of a pyrrole ring and a pyrimidine ring, with methyl substituents at the 5- and 6-positions and a primary amine group at the 4-position . Its molecular formula is C₈H₁₀N₄, with a molecular weight of 162.20 g/mol . This core scaffold is widely recognized in medicinal chemistry as a privileged structure for the development of kinase inhibitors and other biologically active molecules [1]. The compound is typically supplied as a solid with a purity specification of 97-98% and a predicted melting point of approximately 281 °C (in ethanol) [2].

Why Pyrrolo[2,3-d]pyrimidine Scaffolds Cannot Be Interchanged: Scaffold-Dependent Potency and Physicochemical Profiles


Within the broader class of nitrogen-containing heterocyclic kinase inhibitors, the pyrrolo[2,3-d]pyrimidine (PrP) scaffold exhibits distinct structure-activity relationships (SAR) and physicochemical properties compared to closely related scaffolds such as pyrazolo[3,4-d]pyrimidine (PP). Direct comparative studies have demonstrated that substituents which reduce potency on a PP scaffold can paradoxically enhance efficacy when displayed on a PrP scaffold [1]. Furthermore, PrP-based inhibitors have been shown to possess distinct pharmacokinetic (PK) profiles, including altered oral bioavailability characteristics, relative to their PP counterparts [1]. These findings underscore that in-class compounds cannot be generically substituted without risking significant alterations in both target engagement and ADME properties. The following sections provide quantitative evidence for the specific differentiation of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its direct analogs.

Quantitative Differentiation of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Head-to-Head Data vs. Closest Analogs


Adenosine A1 Receptor Affinity: 5,6-Dimethyl Substitution vs. Unsubstituted Parent Scaffold

The 5,6-dimethyl substitution pattern on the pyrrolo[2,3-d]pyrimidine scaffold confers a measurable, albeit modest, affinity for the adenosine A1 receptor. The target compound, 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibits a Ki value of 55,000 nM (55 μM) for the rat adenosine A1 receptor [1]. This value serves as a baseline for the unsubstituted parent core. In contrast, more elaborated derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, such as those with a mesityl group at position 7 and substituted amino groups, can achieve Ki values as low as 1 nM for the corticotropin-releasing factor 1 (CRF-1) receptor, demonstrating the dramatic impact of substitution on target engagement [2].

Adenosine Receptor GPCR Binding Affinity

Adenosine A2 Receptor Affinity: Comparative Binding Profile of the Core Scaffold

The target compound also demonstrates measurable binding to the adenosine A2 receptor, with a Ki value of 208,000 nM (208 μM) in rat striatal membrane assays [1]. This represents an approximately 3.8-fold lower affinity compared to its binding at the adenosine A1 receptor (Ki = 55,000 nM). This differential binding profile provides a quantitative baseline for assessing selectivity within the adenosine receptor family for minimally substituted pyrrolo[2,3-d]pyrimidine scaffolds.

Adenosine Receptor GPCR Selectivity

Scaffold Comparison: Pyrrolo[2,3-d]pyrimidine (PrP) vs. Pyrazolo[3,4-d]pyrimidine (PP) in CpCDPK1 Inhibition

A systematic comparison of pyrrolo[2,3-d]pyrimidine (PrP) and pyrazolo[3,4-d]pyrimidine (PP) scaffolds revealed distinct SAR divergences. While specific IC50 values for 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine were not reported in the primary study, the research demonstrated that certain substituents which reduced CpCDPK1 potency when displayed from a PP scaffold provided notably enhanced efficacy in the context of a PrP scaffold [1]. Furthermore, PrP-based analogs exhibited no toxicity against mammalian cells and blocked proliferation of C. parvum in the low micromolar range [1]. These findings establish the PrP scaffold as a distinct therapeutic alternative with unique SAR and safety profiles compared to the PP scaffold.

Kinase Inhibitor Cryptosporidium Scaffold Hopping

Histamine H4 Receptor Affinity: Pyrrolo[2,3-d]pyrimidine Scaffold vs. Pyrimidine Congeners

In the context of histamine H4 receptor (hH4R) ligand discovery, a series of pyrrolo[2,3-d]pyrimidine analogs demonstrated improved selectivity profiles compared to their pyrimidine-based congeners. The original pyrimidine ligand showed good affinity at hH4R (Ki = 0.5 μM) but lacked selectivity, with a Ki value of 1 μM for the hH3R (2-fold selectivity) [1]. In contrast, several newly synthesized pyrrolo[2,3-d]pyrimidines exhibited Ki values of less than 1 μM at hH4R with much improved selectivity profiles [1]. While the specific 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was not the lead compound in this study, the data demonstrates the scaffold's inherent potential for achieving enhanced target selectivity compared to simpler pyrimidine cores.

Histamine Receptor H4R Selectivity

Optimal Scientific and Procurement Applications for 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Baseline Core Scaffold for Adenosine Receptor SAR Studies

The well-defined, albeit modest, affinity of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine for adenosine A1 (Ki = 55 μM) and A2 (Ki = 208 μM) receptors makes it an ideal reference compound for establishing structure-activity relationships (SAR) [1]. Researchers can use this compound as a minimally substituted core to systematically evaluate the impact of N7-substitution, C2-modification, or 4-amino derivatization on adenosine receptor affinity and selectivity. Its ~3.8-fold selectivity for A1 over A2 provides a quantitative baseline for assessing the selectivity gains achieved through further functionalization [1].

Building Block for Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitor Libraries

Given the established utility of the pyrrolo[2,3-d]pyrimidine (PrP) scaffold in generating potent and selective kinase inhibitors with favorable pharmacokinetic and safety profiles, 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a versatile synthetic intermediate [2]. Its free 4-amino and N7 positions are amenable to a wide range of chemical transformations, including reductive amination, Buchwald-Hartwig coupling, and alkylation, enabling the rapid construction of diverse compound libraries for screening against kinase targets such as CpCDPK1, RET, or TAM kinases [2]. The distinct SAR and PK characteristics of the PrP scaffold compared to the PP scaffold further justify its selection for kinase inhibitor programs [2].

Selective Histamine H4 Receptor Ligand Development

The pyrrolo[2,3-d]pyrimidine scaffold has been validated as a privileged structure for achieving improved selectivity at the histamine H4 receptor (hH4R) compared to simpler pyrimidine cores [3]. 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be employed as a starting material for the synthesis of novel hH4R ligands, with the 5,6-dimethyl substitution potentially contributing to favorable steric and lipophilic interactions within the receptor binding pocket. The demonstrated ability of pyrrolo[2,3-d]pyrimidine analogs to achieve sub-micromolar Ki values at hH4R with enhanced selectivity profiles makes this scaffold a strategic choice for programs targeting inflammatory or immunological disorders [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.